molecular formula C11H16N2O2S B1469520 (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine CAS No. 1037082-36-2

(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine

Cat. No. B1469520
M. Wt: 240.32 g/mol
InChI Key: FEHMYETXVVAKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, or 2-ISNBM, is an organic compound with a variety of uses in the field of scientific research. It is a colorless liquid that has a boiling point of 98.5 °C and a melting point of -21 °C. 2-ISNBM is used in synthesis, as a reagent, and as a tool for studying biochemistry and physiology.

Scientific Research Applications

  • Zinc and Cobalt Complexes in Enzyme Modeling : Research has shown that zinc and cobalt complexes derived from ligands related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine can serve as structural models for enzyme active sites, specifically phosphatases. These complexes mimic the enzyme-like coordination environment and distances, providing insights into enzyme functioning and design (Schnieders et al., 2008).

  • Inhibition of Nucleoside Transport Proteins : A study has demonstrated the potential of certain compounds, including those related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in inhibiting nucleoside transport proteins. This inhibition is relevant for understanding cellular transport mechanisms and for drug development (Tromp et al., 2005).

  • Neurochemical Pharmacology of Psychoactive Compounds : Investigations into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines have revealed the significance of such compounds, including derivatives of (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, in understanding the action mechanisms of psychoactive drugs (Eshleman et al., 2018).

  • Molecular Electronic Devices : The application of molecules containing nitroamine redox centers, related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been explored in molecular electronic devices. These molecules have shown promising results like negative differential resistance, which is significant in the development of advanced electronic materials (Chen et al., 1999).

  • MAO-B Inhibitory Evaluation and Computational Studies : Research on 6-nitrobenzothiazole-derived semicarbazones, which are chemically related to (2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine, has been conducted to explore their inhibition of monoamine oxidase B (MAO-B). This is relevant for treating neurological disorders (Tripathi et al., 2013).

properties

IUPAC Name

N-methyl-1-(5-nitro-2-propan-2-ylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(2)16-11-5-4-10(13(14)15)6-9(11)7-12-3/h4-6,8,12H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHMYETXVVAKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Isopropylsulfanyl-5-nitrobenzyl)-methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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